molecular formula C17H20N6O3 B8508536 tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate

tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate

Cat. No.: B8508536
M. Wt: 356.4 g/mol
InChI Key: NYYCZAULQOOWDN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution with an amine to introduce the amino group.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, using a boronic acid derivative and a palladium catalyst.

    Carbamate Formation: The final step involves the reaction of the phenyl group with tert-butyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used as a probe to study purine metabolism and its role in cellular processes. It can also serve as a precursor for the synthesis of nucleotide analogs.

Medicine

In medicine, this compound may have potential as an antiviral or anticancer agent. Its ability to interfere with DNA and RNA synthesis makes it a promising candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate likely involves its interaction with nucleic acids. By binding to DNA or RNA, it can inhibit their synthesis and function. This interaction may involve hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base found in DNA and RNA.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

Uniqueness

Tert-butyl 3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate is unique due to its tert-butyl carbamate group, which imparts additional stability and lipophilicity. This makes it more suitable for certain applications compared to other purine derivatives.

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

tert-butyl N-[3-(6-amino-8-oxo-7H-purin-9-yl)phenyl]-N-methylcarbamate

InChI

InChI=1S/C17H20N6O3/c1-17(2,3)26-16(25)22(4)10-6-5-7-11(8-10)23-14-12(21-15(23)24)13(18)19-9-20-14/h5-9H,1-4H3,(H,21,24)(H2,18,19,20)

InChI Key

NYYCZAULQOOWDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)N2C3=NC=NC(=C3NC2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 3-(6-(dibenzylamino)-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate (23) (3 g, 5.6 mmol) in MeOH (120 mL) was added Pd(OH)2/C (3 g, 20 wt %) and 6 drops of con. HCl. The resulting mixture was purged with H2 (2×) before heated to 60° C. overnight under H2 atmosphere. The mixture was cooled to r.t., filtered through a Celite pad, and the solvent was removed in vacuo to give tert-butyl 3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate (24) (1.9 g, 95%) as a light yellow solid. LC-MS (ESI): m/z (M+1) 357.
Name
tert-butyl 3-(6-(dibenzylamino)-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

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